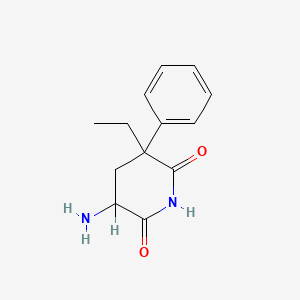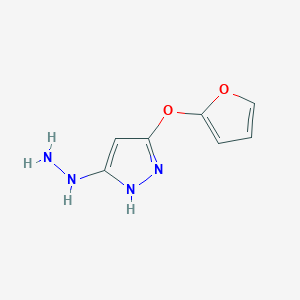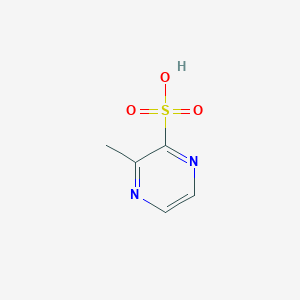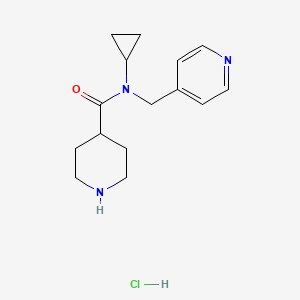
methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structure and potential applications. This compound features a cyclopropylsulfamoyl group attached to an indene carboxylate backbone, which imparts distinct chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the indene backbone: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the carboxylate group: This step often involves esterification reactions.
Attachment of the cyclopropylsulfamoyl group: This is usually done through sulfonamide formation reactions, where a cyclopropylamine derivative reacts with a sulfonyl chloride intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the cyclopropyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The cyclopropylsulfamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in cell proliferation and inflammation, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate can be compared with other sulfonamide derivatives and indene carboxylates. Similar compounds include:
4-(N-Cyclopropylsulfamoyl)-2-methylphenylboronic acid: Known for its use in medicinal chemistry.
N-Cyclopropyl-4-fluorobenzenesulfonamide: Studied for its biological activities.
4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide: Used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H17NO4S |
|---|---|
Molekulargewicht |
295.36 g/mol |
IUPAC-Name |
methyl 4-(cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C14H17NO4S/c1-19-14(16)10-7-9-3-2-4-13(12(9)8-10)20(17,18)15-11-5-6-11/h2-4,10-11,15H,5-8H2,1H3 |
InChI-Schlüssel |
JIGDTDHEXZFZBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2=C(C1)C(=CC=C2)S(=O)(=O)NC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13965086.png)

![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)








